molecular formula C10H14BrCl2N3 B2954451 (1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl)(methyl)amine dihydrochloride CAS No. 2378501-65-4

(1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl)(methyl)amine dihydrochloride

Cat. No.: B2954451
CAS No.: 2378501-65-4
M. Wt: 327.05
InChI Key: VOHSMXXWZZILNZ-UHFFFAOYSA-N
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Description

(1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl)(methyl)amine dihydrochloride is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a bromine atom at the 8th position of the imidazo[1,2-a]pyridine ring, an ethyl group at the 1st position, and a methylamine group. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl)(methyl)amine dihydrochloride typically involves the following steps:

    Formation of 8-bromoimidazo[1,2-a]pyridine: This can be achieved through a chemodivergent synthesis involving α-bromoketones and 2-aminopyridines.

    Introduction of the Ethyl Group: The ethyl group can be introduced via a Grignard reaction or alkylation using ethyl halides.

    Addition of the Methylamine Group: This step involves the reaction of the intermediate compound with methylamine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl)(methyl)amine dihydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted imidazo[1,2-a]pyridines, while oxidation reactions can produce N-oxides.

Scientific Research Applications

(1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl)(methyl)amine dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: A parent compound with similar structural features but lacking the bromine and ethyl groups.

    8-bromoimidazo[1,2-a]pyridine: Similar to the compound but without the ethyl and methylamine groups.

    (1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl)amine: Similar but without the methyl group.

Uniqueness

The uniqueness of (1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl)(methyl)amine dihydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom, ethyl group, and methylamine group contributes to its unique reactivity and potential therapeutic applications.

Properties

IUPAC Name

1-(8-bromoimidazo[1,2-a]pyridin-2-yl)-N-methylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3.2ClH/c1-7(12-2)9-6-14-5-3-4-8(11)10(14)13-9;;/h3-7,12H,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHSMXXWZZILNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN2C=CC=C(C2=N1)Br)NC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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